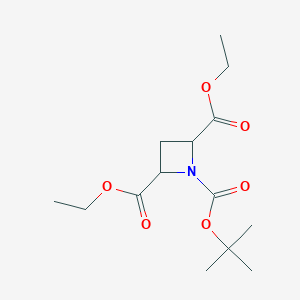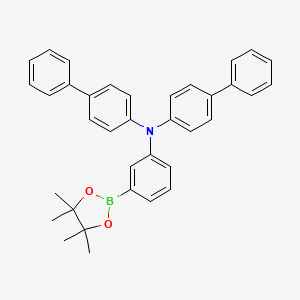![molecular formula C8H7BF3NO2 B14071703 6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, an amino group, and a benzo[c][1,2]oxaborol core, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the use of boron reagents and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of boron reagents and catalysts, as well as the reaction environment, are critical factors in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase-4 (PDE4) inhibitor by binding to the catalytic domain of the enzyme, leading to the inhibition of cyclic AMP (cAMP) hydrolysis . This inhibition results in the modulation of various cellular processes, including the reduction of inflammatory cytokine production .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-6-(trifluoromethyl)benzothiazole: Shares the trifluoromethyl and amino groups but differs in the core structure.
4-amino-2-(trifluoromethyl)benzonitrile: Contains a similar trifluoromethyl group but has a nitrile group instead of the oxaborol core.
Uniqueness
6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its oxaborol core, which imparts distinct chemical properties and biological activities. This core structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H7BF3NO2 |
|---|---|
Peso molecular |
216.95 g/mol |
Nombre IUPAC |
1-hydroxy-4-(trifluoromethyl)-3H-2,1-benzoxaborol-6-amine |
InChI |
InChI=1S/C8H7BF3NO2/c10-8(11,12)6-1-4(13)2-7-5(6)3-15-9(7)14/h1-2,14H,3,13H2 |
Clave InChI |
QJDPOJPITDIMIM-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC(=CC(=C2CO1)C(F)(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


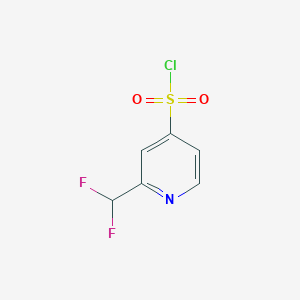

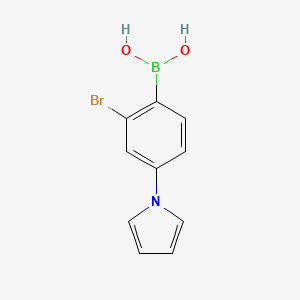
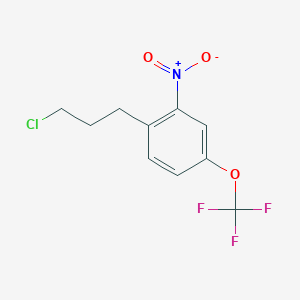





![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)


